1-(4-Chlorophenyl)-3-(4-fluorobenzyl)thiourea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-fluorobenzyl)thiourea is an organic compound that features a thiourea group bonded to a 4-chlorophenyl and a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorobenzyl)thiourea typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-fluorobenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-fluorobenzyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-methylbenzyl)thiourea
- 1-(4-Chlorophenyl)-3-(4-chlorobenzyl)thiourea
- 1-(4-Fluorophenyl)-3-(4-fluorobenzyl)thiourea
Uniqueness
1-(4-Chlorophenyl)-3-(4-fluorobenzyl)thiourea is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar thiourea derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYPUUAXYVLJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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